[2-(Pyridin-3-yloxy)phenyl]methanol is a chemical compound with the molecular formula and a molecular weight of 201.22 g/mol. This compound is notable for its structure, which includes a pyridine ring connected to a phenyl ring via an oxygen atom, with a hydroxymethyl group attached to the phenyl ring. It is classified as an organic compound and is primarily used in scientific research and industrial applications.
[2-(Pyridin-3-yloxy)phenyl]methanol falls under the category of heterocyclic compounds due to the presence of a pyridine ring. It is also classified as an aromatic alcohol due to the hydroxymethyl group attached to an aromatic phenyl ring.
The synthesis of [2-(Pyridin-3-yloxy)phenyl]methanol generally involves the following steps:
The reaction may require purification steps post-synthesis, such as recrystallization or chromatography, to achieve high purity levels suitable for research applications.
The molecular structure of [2-(Pyridin-3-yloxy)phenyl]methanol can be represented using various notations:
C1=CC=C(C(=C1)CO)OC2=CN=CC=C2
FLSSCQCRCIJTOR-UHFFFAOYSA-N
The compound features:
[2-(Pyridin-3-yloxy)phenyl]methanol can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in medicinal chemistry and materials science.
The mechanism of action for [2-(Pyridin-3-yloxy)phenyl]methanol involves its interaction with biological targets:
The compound is expected to exhibit typical properties associated with aromatic alcohols and heterocycles, including stability under standard conditions and potential reactivity under oxidative or reductive environments.
[2-(Pyridin-3-yloxy)phenyl]methanol has diverse applications in several fields:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3